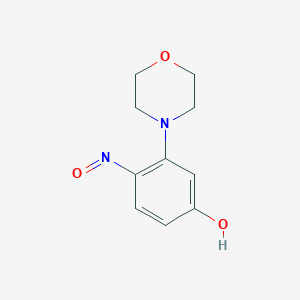

3-Morpholino-4-nitrosophenol

Description

3-Morpholino-4-nitrosophenol is a nitroso-substituted aromatic compound featuring a morpholine ring attached to the benzene core at the 3-position and a nitroso (-NO) group at the 4-position. The morpholine moiety enhances solubility in polar solvents, while the nitroso group contributes to redox activity and ligand-metal coordination capabilities .

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-morpholin-4-yl-4-nitrosophenol |

InChI |

InChI=1S/C10H12N2O3/c13-8-1-2-9(11-14)10(7-8)12-3-5-15-6-4-12/h1-2,7,13H,3-6H2 |

InChI Key |

CYXWUWQMWBBOGG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)O)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Baudisch reaction, which involves the reaction of phenol with nitrosyl chloride in the presence of a copper catalyst to form nitrosophenol . The morpholine ring can then be introduced through a substitution reaction.

Industrial Production Methods: Industrial production of 3-Morpholino-4-nitrosophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Morpholino-4-nitrosophenol undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amino compounds.

Substitution: The phenol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and hydrogen gas.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens and sulfonic acids.

Major Products:

Oxidation: Formation of nitro compounds.

Reduction: Formation of amino compounds.

Substitution: Formation of various substituted phenol derivatives

Scientific Research Applications

Chemistry: 3-Morpholino-4-nitrosophenol is used as a reagent in organic synthesis and as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with metal ions, which can be used in catalysis and material science .

Biology: In biological research, 3-Morpholino-4-nitrosophenol is used as a probe to study enzyme activity and protein interactions. Its ability to undergo redox reactions makes it useful in studying oxidative stress and related biological processes .

Medicine: Its ability to modulate redox reactions can be harnessed to develop therapeutic agents .

Industry: In the industrial sector, 3-Morpholino-4-nitrosophenol is used as a dye intermediate and in the production of pigments. Its stability and colorimetric properties make it suitable for use in textiles, paints, and coatings .

Mechanism of Action

The mechanism of action of 3-Morpholino-4-nitrosophenol involves its ability to undergo redox reactions. The nitroso group can be reduced to form an amino group, which can then participate in various biochemical pathways. The compound can also act as a ligand, forming complexes with metal ions and modulating their activity. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues in Nitrosoaniline Derivatives

Several nitrosoaniline derivatives with morpholine substituents have been synthesized and characterized, providing a basis for comparison:

Key Observations :

- Positional Isomerism: The placement of the nitroso group (para vs. ortho) and morpholino substituent (meta vs. para) significantly alters electronic effects. For example, nitroso groups in the ortho position (as in 2g and 2k) may exhibit stronger intramolecular hydrogen bonding, whereas para-nitroso groups (hypothesized for 3-Morpholino-4-nitrosophenol) could enhance resonance stabilization .

- Synthetic Yields : Higher yields (82%) in 2k compared to 2g (67%) suggest that electron-withdrawing chloro substituents improve reaction efficiency in nitrosoaniline syntheses .

Comparison with Nitrophenol Derivatives

Nitrophenols, such as 3-nitrophenol and 4-nitrophenol, share structural similarities but lack the morpholine moiety:

Key Observations :

- Solubility: The morpholine group in 3-Morpholino-4-nitrosophenol likely increases water solubility compared to simple nitrophenols, which are sparingly soluble .

- Stability: Nitroso compounds are generally less stable than nitro derivatives due to the tendency of -NO groups to undergo redox reactions or dimerization .

Comparison with Morpholine-Containing Compounds

Morpholine derivatives exhibit diverse reactivity depending on substitution patterns:

Key Observations :

- Electronic Effects: The nitroso group in 3-Morpholino-4-nitrosophenol may act as a stronger electron-withdrawing group compared to nitro or phenyl substituents, affecting aromatic ring reactivity .

- Synthetic Challenges : Introducing both morpholine and nitroso groups requires careful control of reaction conditions to avoid side reactions like oxidation or ring-opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.